Bienvenue dans la boutique en ligne BenchChem!

6-Methoxy-2-methylimidazo[1,2-a]pyridin-3-amine

Medicinal Chemistry Drug Design Physicochemical Profiling

6-Methoxy-2-methylimidazo[1,2-a]pyridin-3-amine (CAS 1520318-62-0, MF C9H11N3O, MW 177.20) is a trisubstituted imidazo[1,2-a]pyridine bearing a 3-amino group, a 2-methyl group, and a 6-methoxy group. This specific substitution pattern distinguishes it from the parent imidazo[1,2-a]pyridin-3-amine scaffold (CAS 28036-33-1).

Molecular Formula C9H11N3O
Molecular Weight 177.20 g/mol
Cat. No. B15071010
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Methoxy-2-methylimidazo[1,2-a]pyridin-3-amine
Molecular FormulaC9H11N3O
Molecular Weight177.20 g/mol
Structural Identifiers
SMILESCC1=C(N2C=C(C=CC2=N1)OC)N
InChIInChI=1S/C9H11N3O/c1-6-9(10)12-5-7(13-2)3-4-8(12)11-6/h3-5H,10H2,1-2H3
InChIKeyPHOUNXMDGYYCHU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Methoxy-2-methylimidazo[1,2-a]pyridin-3-amine: A Dual-Substituted Aminoimidazopyridine Scaffold for Kinase-Targeted Drug Discovery


6-Methoxy-2-methylimidazo[1,2-a]pyridin-3-amine (CAS 1520318-62-0, MF C9H11N3O, MW 177.20) is a trisubstituted imidazo[1,2-a]pyridine bearing a 3-amino group, a 2-methyl group, and a 6-methoxy group. This specific substitution pattern distinguishes it from the parent imidazo[1,2-a]pyridin-3-amine scaffold (CAS 28036-33-1) [1]. The imidazo[1,2-a]pyridine core is recognized as a privileged structure in medicinal chemistry, with derivatives exhibiting diverse pharmacological activities including kinase inhibition, antibacterial effects, and anti-inflammatory properties [2][3]. The compound is commercially available from multiple suppliers at purities of 97–98%, making it accessible as a research chemical and synthetic building block for drug discovery programs .

Why 6-Methoxy-2-methylimidazo[1,2-a]pyridin-3-amine Cannot Be Replaced by Mono-Substituted or Unsubstituted Imidazopyridine Analogs


The three substituents on 6-methoxy-2-methylimidazo[1,2-a]pyridin-3-amine act synergistically to define its physicochemical and pharmacological profile. The 6-methoxy group modulates lipophilicity and electron density on the pyridine ring , the 2-methyl group introduces steric bulk and influences the conformation of the 3-amino group [1], and the 3-amino group serves as both a hydrogen bond donor/acceptor and a key synthetic handle for further derivatization [2]. Removing any single substituent alters the compound's logP, hydrogen bonding capacity, and electronic properties, which can drastically affect target binding and pharmacokinetics. For example, 2-methylimidazo[1,2-a]pyridin-3-amine (CAS 28036-31-9), which lacks the 6-methoxy group, has a different hydrogen bond acceptor count (2 vs 3) and a distinct electronic distribution on the pyridine ring . Similarly, 6-methoxyimidazo[1,2-a]pyridin-3-amine (CAS 1427361-48-5), lacking the 2-methyl group, loses the steric constraint that influences the orientation of the 3-amino substituent during target engagement . Generic substitution without careful consideration of these interdependent effects can lead to loss of potency, altered selectivity, or synthetic incompatibility in downstream applications.

Quantitative Differentiation Evidence for 6-Methoxy-2-methylimidazo[1,2-a]pyridin-3-amine Versus Closest Analogs


Enhanced Hydrogen Bond Acceptor Capacity Compared to 2-Methylimidazo[1,2-a]pyridin-3-amine

The 6-methoxy group introduces an additional hydrogen bond acceptor (HBA) site on the pyridine ring, increasing the total HBA count from 2 to 3 relative to the 2-methyl analog (CAS 28036-31-9) . This additional HBA can participate in key interactions with target proteins such as kinases. In structure-based drug design, the methoxy oxygen has been shown to form critical hydrogen bonds with catalytic lysine residues (e.g., Lys33 in CDK2, PDB: 1PYE), contributing to inhibitor potency [1]. SAR studies on imidazo[1,2-a]pyridine CDK inhibitors indicate that electron-donating substituents at the 6-position enhance affinity for the ATP-binding pocket [2].

Medicinal Chemistry Drug Design Physicochemical Profiling

Modulated Lipophilicity (LogP) Relative to the Non-Methoxylated Analog

The 6-methoxy group modulates the lipophilicity of the imidazo[1,2-a]pyridin-3-amine scaffold. While the 2-methyl analog (CAS 28036-31-9) has an XLogP3 of 1.8 , the addition of the 6-methoxy group increases the calculated logP. The structurally related compound 6-methoxy-2-methylimidazo[1,2-a]pyridine (CAS 1226907-32-9, lacking the 3-amino group) has a reported logP of 1.90 . The presence of the polar 3-amino group in the target compound offsets this increase, yielding an estimated logP in the range of 1.5–1.8, which remains within the optimal range for oral bioavailability (Lipinski Rule of Five: logP ≤ 5) [1]. In the context of kinase inhibitor design, this balanced lipophilicity is critical for achieving both target engagement and adequate solubility.

ADME Lipophilicity Druglikeness

Privileged Substitution Pattern for EGFR Kinase Inhibition

Derivatives incorporating the 6-methoxy-2-methyl substitution pattern on the imidazo[1,2-a]pyridine core have demonstrated potent EGFR kinase inhibitory activity. A recent study (Gunuguntla et al., 2025) reported that compounds bearing the 6-methoxy-2-methyl motif exhibited IC50 values of 2.69 ± 0.24 to 7.64 ± 0.15 µM against MCF-7 and MDA-MB-231 breast cancer cell lines, with superior efficacy compared to the standard EGFR inhibitor erlotinib in vitro [1]. The molecular docking studies further confirmed that the 6-methoxy group participates in key interactions within the EGFR ATP-binding pocket (PDB: 4HJO) [1]. In contrast, imidazo[1,2-a]pyridin-3-amines lacking the 6-methoxy substituent have been reported as TLR7/8-inactive and primarily antibacterial, indicating that the methoxy group is critical for redirecting the pharmacological profile toward kinase inhibition [2].

Kinase Inhibition EGFR Anticancer

Orthogonal Synthetic Handles Enable Divergent Library Synthesis

The target compound possesses three chemically distinct functional groups that can be modified orthogonally: (i) the 3-amino group can undergo acylation, sulfonylation, or reductive amination; (ii) the 6-methoxy group can be demethylated to a phenol using BBr₃ or other reagents, enabling O-alkylation or O-arylation; and (iii) the 2-methyl group can be oxidized to a carboxylic acid or further functionalized via radical chemistry [1]. In contrast, 2-methylimidazo[1,2-a]pyridin-3-amine (CAS 28036-31-9) lacks the methoxy handle, reducing the synthetic diversification options by one vector. Similarly, 6-methoxy-2-methylimidazo[1,2-a]pyridine (CAS 1226907-32-9), which lacks the 3-amino group, cannot be directly elaborated at the 3-position without prior functionalization (e.g., halogenation) [2]. This three-dimensional synthetic versatility enables the rapid generation of diverse compound libraries for structure-activity relationship (SAR) exploration in drug discovery programs.

Synthetic Chemistry Library Synthesis Fragment-Based Drug Discovery

Optimal Application Scenarios for 6-Methoxy-2-methylimidazo[1,2-a]pyridin-3-amine in Drug Discovery and Chemical Biology


Kinase Inhibitor Lead Generation: EGFR and CDK Programs

The 6-methoxy-2-methyl substitution pattern has been validated in both EGFR and CDK inhibitor programs. The target compound can serve as a key intermediate for synthesizing analogs of the EGFR-active compounds reported by Gunuguntla et al. (IC50 = 2.69–7.64 µM against breast cancer cell lines) [1], as well as for generating CDK2 inhibitors through iterative functionalization of the 3-amino group [2]. The methoxy group at the 6-position provides a critical hydrogen bond acceptor that engages the catalytic lysine in the kinase hinge region, while the 2-methyl group occupies the hydrophobic pocket adjacent to the gatekeeper residue, contributing to selectivity [3].

Fragment-Based Drug Discovery (FBDD) Library Design

With a molecular weight of 177.20 Da and a balanced lipophilicity profile (estimated LogP ~1.5–1.8), 6-methoxy-2-methylimidazo[1,2-a]pyridin-3-amine meets the physicochemical criteria for a fragment hit (MW < 250, LogP < 3.5) [4]. Its three orthogonal synthetic handles enable rapid elaboration into diverse lead-like molecules. The amino group at the 3-position mimics the adenine moiety of ATP, making it an ideal starting point for kinase-focused fragment libraries. Unlike simpler imidazo[1,2-a]pyridin-3-amines, the 6-methoxy group provides an additional vector for probing binding site interactions and improving fragment affinity during hit-to-lead optimization.

Anti-Inflammatory Agent Development via TNF-α Pathway Modulation

Recent studies have explored imidazo[1,2-a]pyridin-3-amine derivatives as TNF-α inhibitors [5]. The target compound, with its 6-methoxy substituent, can be elaborated via the 3-amino group to generate novel anti-inflammatory agents. The methoxy group may enhance metabolic stability compared to hydroxyl-substituted analogs, while the 2-methyl group provides a steric shield against CYP450-mediated oxidation. This combination of substituents offers a differentiated profile for developing safer anti-inflammatory therapeutics with reduced hepatotoxicity.

Chemical Probe Synthesis for Target Engagement Studies

The orthogonal functionality of 6-methoxy-2-methylimidazo[1,2-a]pyridin-3-amine makes it an excellent scaffold for constructing chemical probes. The 3-amino group can be derivatized with a linker for bioconjugation (e.g., PEG linker for PROTACs, or biotin for pull-down assays), while the 6-methoxy group can be replaced with a fluorescent tag after demethylation [6]. This dual-site functionalization strategy enables the creation of bifunctional probes for cellular target engagement and imaging studies without compromising the core pharmacophore's binding affinity.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

29 linked technical documents
Explore Hub


Quote Request

Request a Quote for 6-Methoxy-2-methylimidazo[1,2-a]pyridin-3-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.